molecular formula C12H16O3 B1280193 4-tert-Butyl-2-methoxybenzoic acid CAS No. 52328-48-0

4-tert-Butyl-2-methoxybenzoic acid

Cat. No.: B1280193
CAS No.: 52328-48-0
M. Wt: 208.25 g/mol
InChI Key: PUENGTBOCOAFKL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methoxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, featuring a tert-butyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2-methoxybenzoic acid can be synthesized through the hydrolysis of methyl 4-tert-butyl-2-methoxybenzoate. The reaction involves the use of lithium hydroxide in 1,4-dioxane at room temperature, followed by heating at 60°C. The reaction mixture is then cooled, concentrated, and taken up in ethyl acetate. The organic phase is washed with dilute hydrochloric acid, dried over sodium sulfate, and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar hydrolysis reactions on a larger scale, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

4-tert-Butyl-2-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoic acid
  • 4-tert-Butyl-3-methoxybenzoic acid
  • 4-ethyl-3-methoxybenzoic acid

Uniqueness

4-tert-Butyl-2-methoxybenzoic acid is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring, which influences its chemical reactivity and interactions with biological targets. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-tert-butyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUENGTBOCOAFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504385
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-48-0
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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